HDO Loss Tracking in CID Fragmentation
In collision-induced dissociation (CID) experiments, sodiated [1-18O, D5]-HexNAc (which incorporates the 18O label on the carbonyl oxygen of the N-acetyl group) exhibits a major dehydration channel that eliminates HDO rather than H2O [1]. This isotopic specificity permits unambiguous assignment of the dehydration origin—specifically, the OD group originates from the C3 hydroxyl, with the H deriving from an adjacent position [1]. Unlabeled GlcNAc eliminates H2O, producing an identical nominal mass loss (+18 Da) but without the isotopic signature needed to distinguish dehydration from other neutral losses. This differentiation is critical for distinguishing GlcNAc from its epimer GalNAc, whose CID spectra exhibit measurable differences exploitable for structural identification [1].
| Evidence Dimension | Major CID neutral loss species (dehydration channel) |
|---|---|
| Target Compound Data | Elimination of HDO (mass loss ~19 Da), with OD originating from C3 hydroxyl |
| Comparator Or Baseline | Unlabeled GlcNAc: Elimination of H2O (mass loss 18 Da), no isotopic specificity for fragment origin assignment |
| Quantified Difference | Isotopic label enables definitive fragment origin tracing; unlabeled compound yields ambiguous H2O loss assignment |
| Conditions | Sodiated N-acetylhexosamines; resonance excitation in low-pressure linear ion trap; quantum-chemistry calculations (B3LYP/6-31+G(d,p)) |
Why This Matters
For structural glycomics laboratories, the ability to unambiguously assign CID fragment origins reduces false structural assignments and accelerates definitive glycan characterization.
- [1] Chiu CC, Tsai ST, Liew CY, et al. Unexpected Dissociation Mechanism of Sodiated N-Acetylglucosamine and N-Acetylgalactosamine. J Phys Chem A. 2019;123(18):4047-4056. View Source
